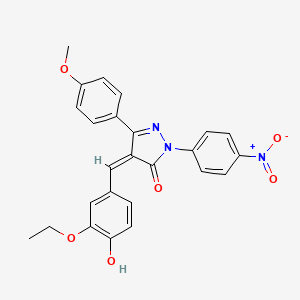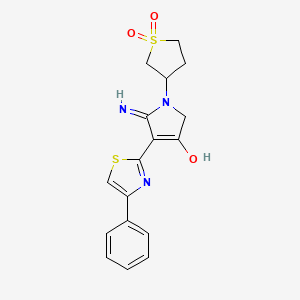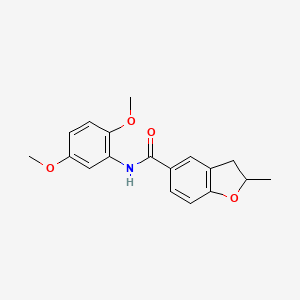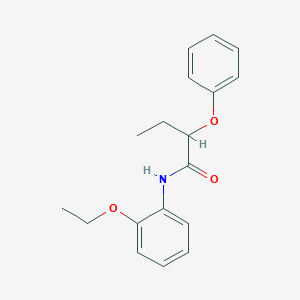![molecular formula C21H27N5O B5976259 6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5976259.png)
6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide is a chemical compound that has gained significant attention in scientific research. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a subtype of the nicotinic acetylcholine receptor family. This receptor is widely distributed in the central nervous system and plays a crucial role in various physiological and pathological processes, making it an attractive target for drug development.
Mechanism of Action
As an α7 nAChR agonist, 6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide binds to and activates the receptor, leading to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. This activation has been shown to improve cognitive function, reduce inflammation, and alleviate pain.
Biochemical and Physiological Effects:
The activation of α7 nAChR by 6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide has been shown to have various biochemical and physiological effects. These include the modulation of synaptic plasticity, the regulation of inflammatory responses, and the modulation of pain perception.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide in lab experiments include its high selectivity and potency for the α7 nAChR, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, its limitations include its potential toxicity and the need for further optimization to improve its efficacy and safety.
Future Directions
There are several future directions for the research and development of 6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide. These include the optimization of its pharmacokinetic properties, the investigation of its potential therapeutic effects in various neurological and psychiatric disorders, and the development of new analogs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its high selectivity and potency for the α7 nAChR make it an attractive target for drug development, and further research is needed to optimize its efficacy and safety.
Synthesis Methods
The synthesis of 6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide involves a multi-step process. The first step is the preparation of 1-azabicyclo[2.2.2]oct-3-ene, which is then reacted with nicotinic acid to form the corresponding amide. The amide is then coupled with 3-(2-pyridinyl)propylamine to obtain the final product.
Scientific Research Applications
The α7 nAChR has been implicated in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Therefore, 6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide has been extensively studied as a potential therapeutic agent for these conditions. It has also been investigated for its anti-inflammatory and analgesic properties.
properties
IUPAC Name |
6-(1-azabicyclo[2.2.2]octan-3-ylamino)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c27-21(23-11-3-5-18-4-1-2-10-22-18)17-6-7-20(24-14-17)25-19-15-26-12-8-16(19)9-13-26/h1-2,4,6-7,10,14,16,19H,3,5,8-9,11-13,15H2,(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXJDEDLKIRTBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC3=NC=C(C=C3)C(=O)NCCCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-6-chloro-2-phenyl-4-quinolinecarboxamide](/img/structure/B5976181.png)


![N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide](/img/structure/B5976200.png)
![2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5976212.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-quinoxalinecarboxamide](/img/structure/B5976213.png)





![1-(1-cyclopenten-1-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5976256.png)
![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5976263.png)